Methyl 5-(piperidin-2-yl)picolinate
Description
Methyl 5-(piperidin-2-yl)picolinate is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a piperidin-2-yl group and a methyl ester at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the ester moiety) and basicity (from the piperidine nitrogen). The compound is of interest in medicinal chemistry, particularly in the design of ligands targeting enzymes or receptors with affinity for nitrogen-containing heterocycles. Its structural complexity allows for diverse interactions, such as hydrogen bonding via the piperidine amine and hydrophobic interactions through the aromatic pyridine system .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 5-piperidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h5-6,8,10,13H,2-4,7H2,1H3 |
InChI Key |
VKMCLIAOBNJEAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(piperidin-2-yl)picolinate typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method involves the esterification of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid, followed by the addition of piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(piperidin-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-(piperidin-2-yl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-2-yl)picolinate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The picolinate moiety can chelate metal ions, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Substituent at Pyridine-5 | Functional Group at Pyridine-2 | Key Structural Features |
|---|---|---|---|---|
| Methyl 5-(piperidin-2-yl)picolinate | Not provided | Piperidin-2-yl | Methyl ester | Piperidine amine, ester lipophilicity |
| Methyl 5-hydroxypyridine-2-carboxylate | 30766-12-2 | Hydroxyl (-OH) | Methyl ester | Polar hydroxyl group, reduced basicity |
| 5-Methoxy-2-pyridinecarboxylic acid | 29082-92-6 | Methoxy (-OCH₃) | Carboxylic acid (-COOH) | Methoxy hydrophobicity, acidic carboxyl |
| Ethyl (fluorophenyl)(piperidin-2-yl)acetate | Not provided | Fluorophenyl | Ethyl ester | Fluorine electronegativity, piperidine amine |
Key Observations:
- Electron-Withdrawing Groups : Fluorophenyl-containing analogs (e.g., Ethyl (fluorophenyl)(piperidin-2-yl)acetate) exhibit higher electronegativity, which may influence binding interactions in biological systems .
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s LogP is estimated to be higher than carboxylic acid analogs (e.g., 5-Methoxy-2-pyridinecarboxylic acid) due to the ester group, favoring blood-brain barrier penetration .
- Basicity : The piperidine nitrogen (pKa ~10–11) enables protonation at physiological pH, enhancing solubility in acidic environments and interaction with anionic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
